Methyl 2,3,4-tri-O-methyl-a-D-glucopyranoside

Description

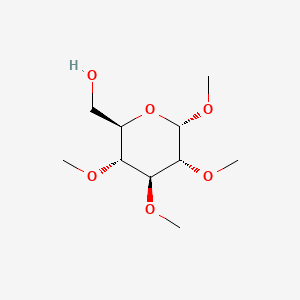

Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside (CAS: 4153-24-6) is a methyl-protected derivative of α-D-glucopyranoside. Its molecular formula is C₁₀H₂₀O₆, with an average mass of 236.264 Da and a monoisotopic mass of 236.126 Da . The compound features methyl groups at the 2-, 3-, and 4-hydroxyl positions of the glucose ring, leaving the 6-hydroxyl group unmodified. It retains five defined stereocenters, critical for its conformational stability and interactions in synthetic or biological systems . This compound is widely utilized in carbohydrate chemistry as a model for studying glycosylation reactions, protecting group strategies, and enzymatic recognition due to its defined substitution pattern and stereochemistry.

Properties

Molecular Formula |

C10H20O6 |

|---|---|

Molecular Weight |

236.26 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetramethoxyoxan-2-yl]methanol |

InChI |

InChI=1S/C10H20O6/c1-12-7-6(5-11)16-10(15-4)9(14-3)8(7)13-2/h6-11H,5H2,1-4H3/t6-,7-,8+,9-,10+/m1/s1 |

InChI Key |

JHDALIZZECJEBZ-SPFKKGSWSA-N |

Isomeric SMILES |

CO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)OC)CO |

Canonical SMILES |

COC1C(OC(C(C1OC)OC)OC)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside typically involves the methylation of α-D-glucopyranoside. The process includes the use of methyl iodide and a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: Industrial production methods for Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to replace the methoxy groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halides or nucleophiles in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted glucopyranosides.

Scientific Research Applications

Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside is widely used in scientific research due to its role in glycosylation processes. Its applications include:

Chemistry: Used in the synthesis of complex carbohydrates and glycoconjugates.

Biology: Studied for its role in cellular glycosylation processes.

Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceutical compounds.

Industry: Utilized in the production of various glycosylated products.

Mechanism of Action

The mechanism of action of Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside involves its role as a glycosyl donor in glycosylation reactions. It interacts with glycosyltransferases to transfer glycosyl groups to acceptor molecules, forming glycosidic bonds. This process is crucial in the synthesis of glycoconjugates and glycoproteins .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations :

- Methyl vs. Acetyl Groups : The tri-O-methyl derivative (ether) is more stable under acidic and basic conditions compared to the tri-O-acetyl analog (ester), which undergoes hydrolysis readily .

- Positional Substitution : The tetra-O-methyl derivative (2,3,4,6-O-methyl) lacks a free hydroxyl group, rendering it less reactive in further glycosylation compared to the tri-O-methyl compound .

- Bulkier Protecting Groups : Benzyl and trityl groups enhance steric hindrance, making these derivatives suitable for selective reactions in multi-step syntheses .

Key Findings :

- The tri-O-methyl compound’s free 6-OH position enables site-specific modifications, such as coupling with glycosyl donors in oligosaccharide assembly .

- Acetylated analogs are pivotal in prodrug design due to their hydrolyzable esters, enhancing bioavailability .

- Benzyl-protected derivatives are preferred in solid-phase synthesis for their stability and ease of deprotection .

Physicochemical Properties

Table 3: Solubility and Stability

Insights :

- The tri-O-methyl derivative’s stability in diverse conditions makes it ideal for long-term storage and reactions requiring harsh reagents.

Biological Activity

Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside (MTMG) is a synthetic monosaccharide derivative of glucopyranose that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Synthesis of Methyl 2,3,4-tri-O-methyl-α-D-glucopyranoside

MTMG is synthesized through a series of chemical modifications on methyl α-D-glucopyranoside. The synthesis typically involves the protection of hydroxyl groups followed by methylation. For instance, the synthesis process can include the use of reagents such as dimethylformamide (DMF) and triphenylmethyl chloride to achieve regioselectivity in acylation and methylation reactions .

Antimicrobial Properties

Research indicates that MTMG exhibits significant antimicrobial activity. A study synthesized various derivatives of methyl α-D-glucopyranoside (including MTMG) and evaluated their efficacy against multiple pathogens. The results showed minimum inhibitory concentration (MIC) values ranging from 0.75 µg/mL to 1.50 µg/mL for different derivatives, indicating potent antibacterial and antifungal properties .

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| MTMG Derivative 1 | 0.75 | 8.00 |

| MTMG Derivative 2 | 1.50 | 16.00 |

Cytotoxicity and Antiproliferative Effects

MTMG has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that certain derivatives inhibited the proliferation of Ehrlich ascites carcinoma (EAC) cells with an IC50 value of approximately 2602.23 µg/mL . This suggests that while MTMG may exhibit some antiproliferative effects, further optimization could enhance its efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinities of MTMG derivatives with specific protein targets. For example, docking analyses against receptors like 4URO and 4XE3 revealed promising binding energies for certain derivatives, suggesting potential mechanisms of action at the molecular level .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of MTMG derivatives has been assessed using bioinformatics tools such as POM (Petra/Osiris/Molinspiration). These studies indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties for several derivatives, making them suitable candidates for further drug development .

Case Studies

A notable case study involved the synthesis and evaluation of a series of methyl α-D-glucopyranoside derivatives where MTMG was included among the tested compounds. The study highlighted not only the antimicrobial efficacy but also the potential for these compounds to serve as templates for developing new therapeutic agents against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.